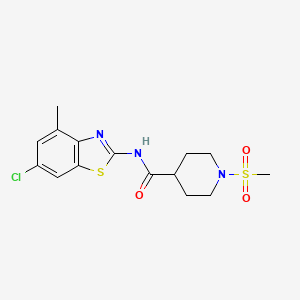

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a chloro group at position 6 and a methyl group at position 2. The benzothiazole moiety is linked via an amide bond to a piperidine ring that is further functionalized with a methanesulfonyl group at position 1 and a carboxamide group at position 3.

The compound’s molecular weight (calculated as ~428.9 g/mol) and polarity are influenced by the chloro, methyl, and sulfonyl substituents, which may enhance metabolic stability and target binding affinity compared to simpler benzothiazole derivatives.

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3S2/c1-9-7-11(16)8-12-13(9)17-15(23-12)18-14(20)10-3-5-19(6-4-10)24(2,21)22/h7-8,10H,3-6H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPUMXXXHLRMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the formation of the benzothiazole core followed by the introduction of the piperidine and methanesulfonyl groups. The general synthetic route includes:

- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde.

- Amidation : Reaction with piperidine derivatives to introduce the carboxamide functionality.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often target:

- Ryanodine Receptors (RyRs) : These receptors are involved in calcium ion release from the sarcoplasmic reticulum in muscle cells, which can affect muscle contraction and signaling pathways.

- Cell Signaling Pathways : The compound may inhibit key signaling pathways such as AKT and ERK, which are crucial for cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The following effects have been observed:

- Inhibition of Tumor Cell Proliferation : The compound has demonstrated significant inhibition of proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).

| Cell Line | Proliferation Inhibition (%) at 2 µM |

|---|---|

| A431 | 70% |

| A549 | 65% |

| H1299 | 60% |

- Induction of Apoptosis : Flow cytometry analyses indicated that treatment with the compound leads to increased apoptosis in cancer cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.

| Cytokine | Reduction (%) at 2 µM |

|---|---|

| IL-6 | 50% |

| TNF-α | 45% |

Case Studies

A notable study evaluated the dual action of several benzothiazole derivatives, including this compound, demonstrating its potential as a dual-action therapeutic agent against cancer and inflammation. The study utilized various assays to assess cell viability, migration, and cytokine levels.

Key Findings from Research:

- Cell Viability Assays : MTT assays confirmed significant cytotoxicity against cancer cell lines.

- Cytokine Analysis : ELISA results showed a marked decrease in pro-inflammatory cytokines post-treatment.

- Western Blot Analysis : Indicated downregulation of key proteins involved in cell survival pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (): Benzothiazole substituents: 4,5-dichloro (vs. 6-chloro-4-methyl in the target compound). Attached moiety: 3,5-dimethoxybenzamide (vs. methanesulfonylpiperidine carboxamide). The dimethoxybenzamide group introduces hydrogen-bond acceptors, whereas the sulfonylpiperidine in the target compound enhances solubility via polar interactions .

- 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide (): Benzothiazole substituents: 6-methyl (shared with the target compound). Attached moiety: Pyrazole-carboxamide with a dichlorophenoxy group. Key differences: The pyrazole ring introduces additional nitrogen-based hydrogen bonding, while the dichlorophenoxy group may confer lipophilicity, contrasting with the sulfonylated piperidine’s polarity .

Piperidine and Sulfonamide Derivatives

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The dimethoxybenzamide derivative () has the highest molecular weight (~453.3 g/mol), which may limit blood-brain barrier permeability compared to the target compound (~428.9 g/mol).

- Solubility: The methanesulfonyl group in the target compound improves aqueous solubility relative to the dichlorophenoxy or dimethoxybenzamide analogues.

Research Findings and Inferred Bioactivity

While direct bioactivity data for the target compound are unavailable in the provided evidence, structural parallels suggest:

- The chloro and methyl groups may optimize steric complementarity .

- Metabolic stability : The sulfonamide and piperidine groups likely reduce cytochrome P450-mediated metabolism, a common issue with simpler benzothiazoles .

Methodological Considerations

The structural comparison relies on crystallographic data refined using programs like SHELXL (), which is critical for confirming molecular conformations and substituent orientations in analogues. For instance, SHELXL’s precision in modeling sulfonamide and benzothiazole groups aids in predicting binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.